6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one
Description
This compound is a complex pentacyclic structure featuring a sulfur atom (thia), two nitrogen atoms (diaza), methyl groups at positions 6 and 7, and a ketone at position 7. Its IUPAC name reflects a fused heterocyclic system with bicyclic and tricyclic subunits.
Properties
Molecular Formula |
C19H14N2OS |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one |
InChI |
InChI=1S/C19H14N2OS/c1-10-11(2)23-18-15(10)19(22)21-9-13-8-7-12-5-3-4-6-14(12)16(13)17(21)20-18/h3-8H,9H2,1-2H3 |
InChI Key |
DKKWPHYOPNCXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CC4=C(C3=N2)C5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases as catalysts. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Overview
6,7-Dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one is a complex organic compound with a unique pentacyclic structure that has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to act as a valuable intermediate in organic synthesis processes.
Biology
Biologically, 6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one is being studied for its bioactive properties . Research focuses on its interactions with various enzymes and receptors which may lead to significant findings in drug development.
Medicine
In medical research contexts, this compound is investigated for its potential therapeutic properties . Preliminary studies suggest that it may exhibit activities such as:
- Anti-inflammatory
- Antimicrobial
- Anticancer
These properties position it as a candidate for further pharmacological studies aimed at developing new treatments.
Industry
In industrial applications, this compound is explored for its role in the development of advanced materials . Its stability and reactivity make it suitable for use in polymer science and nanotechnology.
Antimicrobial Activity
Research indicates that compounds similar to 6,7-dimethyl-5-thia have significant antimicrobial potential:
| Biological Activity | Target Organisms | Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 - 200 | >90 |
| Antifungal | Rhizoctonia solani | 50 | 94 |
Case Studies:
- A study showed that structurally similar compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL.
- In vitro tests demonstrated fungicidal activity against Rhizoctonia solani, achieving inhibition rates exceeding 90% at optimal concentrations.
Anticancer Activity
The anticancer potential has also been explored:
| Biological Activity | Target Cell Lines | Effects |
|---|---|---|
| Anticancer | Various cancer cell lines | Induces apoptosis |
Research Findings:
Investigations revealed that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs are pentacyclic coumarin derivatives, such as 16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one (hereafter termed Compound A ), which shares a pentacyclic framework but differs in substituents and heteroatoms . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heteroatom Composition :
- The target compound’s thia and diaza moieties likely confer greater electron-withdrawing effects compared to Compound A’s oxa -dominant system. This difference may enhance binding to metal-containing enzymes (e.g., cytochrome P450) or alter redox properties .
- Compound A’s hydroxy and methylenedioxy groups are associated with estrogen receptor modulation, whereas the target’s methyl groups could favor hydrophobic interactions in enzyme active sites.
Pharmacokinetics :
- The target compound’s higher molecular weight and lipophilicity (due to methyl groups) suggest improved membrane permeability but reduced aqueous solubility compared to Compound A.
Synthetic Accessibility :
- Compound A’s oxygen-rich structure is derived from natural coumarin precursors (e.g., coumestrol), whereas the target compound likely requires synthetic routes involving sulfur and nitrogen incorporation, increasing complexity.
Biological Activity
6,7-Dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique pentacyclic structure which contributes to its biological properties. Its molecular formula can be expressed as . The intricate arrangement of atoms within its structure allows for various interactions with biological macromolecules.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one are summarized in the following sections.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of related compounds:
- Case Study 1 : A study demonstrated that compounds structurally similar to 6,7-dimethyl-5-thia exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
- Case Study 2 : In vitro tests revealed that derivatives of this compound displayed fungicidal activity against Rhizoctonia solani, achieving inhibition rates exceeding 90% at optimal concentrations .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Research Findings : Investigations into the cytotoxic effects on various cancer cell lines indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a mechanism by which the compound may inhibit tumor growth.
The biological activity of 6,7-dimethyl-5-thia can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and proliferation.
- Membrane Disruption : It is hypothesized that the lipophilic nature of the compound allows it to integrate into microbial membranes leading to increased permeability and eventual cell lysis.
Data Tables
| Biological Activity | Target Organisms/Cell Lines | Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 - 200 | >90 |
| Antifungal | Rhizoctonia solani | 50 | 94 |
| Anticancer | Various cancer cell lines | Varies | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
